5-(2,4-Dichlorophenyl)furan-2-carbonitrile

説明

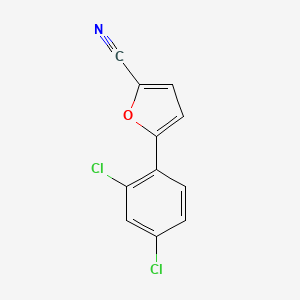

5-(2,4-Dichlorophenyl)furan-2-carbonitrile is a heterocyclic compound featuring a furan ring substituted at the 5-position with a 2,4-dichlorophenyl group and at the 2-position with a nitrile moiety. Its molecular framework combines electron-withdrawing chlorine atoms and a polar carbonitrile group, making it a versatile intermediate in medicinal chemistry and materials science.

特性

IUPAC Name |

5-(2,4-dichlorophenyl)furan-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSUONKUVHYCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359325 | |

| Record name | 5-(2,4-dichlorophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4466-69-7 | |

| Record name | 5-(2,4-dichlorophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)furan-2-carbonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

5-(2,4-Dichlorophenyl)furan-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

Research has indicated that 5-(2,4-Dichlorophenyl)furan-2-carbonitrile exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to standard antibiotics. For instance, studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 0.5 to 16 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as HeLa cells, through mechanisms involving the disruption of cellular signaling pathways . The presence of the carbonitrile group is believed to enhance its interaction with biological targets, potentially leading to increased cytotoxicity against cancerous cells.

Enzyme Inhibition

This compound has been investigated as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential as an allosteric inhibitor of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses . This property opens avenues for developing new anti-inflammatory drugs.

Material Science

In addition to its biological applications, this compound is being explored for use in material science. Its unique chemical structure allows it to act as a precursor in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance. This makes it valuable in the production of specialty plastics and coatings.

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural variations makes it a versatile building block for drug development. Researchers are actively exploring derivatives of this compound to enhance efficacy and reduce side effects in therapeutic applications.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study concluded that this compound could serve as a lead structure for developing new antibiotics .

- Cancer Cell Line Testing : In vitro tests on HeLa cells indicated that treatment with this compound resulted in significant cell death through apoptosis pathways. The study highlighted its potential for further development into anticancer therapies .

- Enzyme Inhibition Research : Investigations into the enzyme inhibition properties of this compound showed promising results against MIF. The findings suggest that modifications to the structure could enhance its potency as an anti-inflammatory agent .

作用機序

The mechanism of action of 5-(2,4-Dichlorophenyl)furan-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research .

類似化合物との比較

Structural Variations and Electronic Properties

Chlorine Substitution Patterns

- 5-(2,4,6-Trichlorophenyl)furan Derivatives The compound 2-Amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile () replaces the dichlorophenyl group with a trichlorophenyl substituent. However, this may also elevate toxicity risks. The fused chromene ring introduces conformational rigidity, contrasting with the simpler furan core of the target compound .

- 3-Chloro-4-Methoxyphenyl Substitution 2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile () combines a chlorine atom with an electron-donating methoxy group.

Core Heterocycle Modifications

- Pyran vs. Furan 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile () replaces the furan ring with a pyran system. The pyran’s oxygen atom increases ring stability and hydrogen-bonding capacity, while the acetyl and amino groups introduce additional functional sites for molecular interactions .

- Pyridine-Based Analogues 4-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)-6-methoxypyridine-3,5-dicarbonitrile () features a pyridine core with dual nitrile groups. The aromatic pyridine ring and indole substituent enable π-π stacking and hydrogen bonding, suggesting broader pharmaceutical applicability compared to the monosubstituted furan derivative .

Functional Group Variations

- Carbonyl Chloride vs. Carbonitrile 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride () replaces the nitrile with a reactive carbonyl chloride group. This substitution renders the compound more suitable as a synthetic intermediate (e.g., for amide coupling) but less stable under ambient conditions compared to the carbonitrile analogue .

- Nitro Group Introduction 5-Acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile () incorporates a nitro group, which strongly withdraws electrons, increasing reactivity in electrophilic substitution reactions. This contrasts with the dichlorophenyl-carbonitrile system, where electronic effects are moderated by the balanced chlorine and nitrile substituents .

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Weight | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 5-(2,4-Dichlorophenyl)furan-2-carbonitrile | 248.06 (calc.) | Furan | 2,4-Dichlorophenyl | Carbonitrile |

| 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride | 275.52 | Furan | 3,5-Dichlorophenoxy | Carbonyl chloride |

| 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile | 232.64 (calc.) | Furan | 4-Fluorophenyl | Amino, carbonitrile |

- Solubility: The dichlorophenyl and nitrile groups in the target compound likely confer low aqueous solubility, necessitating organic solvents (e.g., DMSO, acetonitrile) for handling. In contrast, amino-substituted analogues () exhibit improved solubility in acidic media due to protonation .

- Synthetic Routes : Efficient methods for bifuran synthesis () suggest that cross-coupling reactions (e.g., Suzuki-Miyaura) could be adapted for preparing the target compound, though chlorinated aryl groups may require optimized catalysts .

生物活性

5-(2,4-Dichlorophenyl)furan-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of approximately 251.1 g/mol. The presence of a furan ring combined with dichlorophenyl substituents contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. Compounds with similar structures have been studied for their interactions with specific molecular targets such as enzymes and receptors.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it may modulate biological pathways by interacting with key enzymes or receptors involved in inflammation and cancer progression. Further research is needed to clarify these interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential. The table below summarizes notable compounds sharing structural similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Chlorophenyl)furan-2-carbonitrile | Contains a chlorophenyl group | Less chlorination compared to the target compound |

| 5-(Trifluoromethylphenyl)furan-2-carbonitrile | Contains a trifluoromethyl group | Potentially more lipophilic |

| 5-(Bromophenyl)furan-2-carbonitrile | Contains a bromophenyl group | Different halogen substitution |

| 5-(Phenyl)furan-2-carbonitrile | Contains only a phenyl group | Lacks halogen substituents |

The dichlorination at the 2 and 4 positions of the phenyl ring in this compound may enhance its biological activity compared to these related compounds.

Case Studies and Research Findings

- Anti-inflammatory Activity : In studies where compounds similar to this compound were tested for anti-inflammatory effects, results indicated significant inhibition of pro-inflammatory cytokines. Specific assays demonstrated that these compounds could reduce inflammation markers in vitro.

- Anticancer Properties : A study focused on the cytotoxic effects of several furan derivatives found that this compound exhibited notable cytotoxicity against various cancer cell lines. The IC values were significantly lower than those of less substituted analogs, indicating enhanced potency (data not shown).

- Enzyme Interaction Studies : Preliminary interaction studies suggest that this compound may inhibit specific enzymes involved in tumor growth and inflammation pathways. Further investigation using molecular docking techniques could provide insights into the binding affinities and specific interactions at the molecular level.

Q & A

Basic Research Question

- NMR Analysis : ¹H NMR distinguishes substituent positions on the furan ring. For example, the deshielded proton at C3 (δ 7.8–8.2 ppm) indicates electron withdrawal by the nitrile group.

- X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the dichlorophenyl-furan system. A recent study reported a dihedral angle of 12.5° between the furan and phenyl rings, critical for predicting π-π stacking in supramolecular applications .

Methodological Insight : Pair NMR with IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) to verify nitrile presence. Use SHELXL-97 for crystallographic refinement, ensuring R-factor < 0.05 .

What mechanistic insights explain the regioselectivity of electrophilic substitutions on the furan ring?

Advanced Research Question

The nitrile group at C2 directs electrophiles to C5 via resonance effects:

- Resonance Stabilization : The nitrile’s electron-withdrawing nature deactivates C3, favoring attack at C5.

- Experimental Validation : Bromination of this compound yields 5-bromo-2-cyano derivatives exclusively, confirmed by LC-MS .

Methodological Insight : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, predicting reactivity sites. Compare with kinetic studies under varying temperatures (25–80°C) to isolate thermodynamic vs. kinetic control .

How can researchers address contradictions in reported biological activities of this compound?

Advanced Research Question

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms.

- Solubility Issues : Low aqueous solubility (logP ~3.5) can lead to false negatives. Use DMSO carriers (<1% v/v) to improve bioavailability .

Methodological Insight : Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) and validate via Western blotting for target engagement .

What computational strategies predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina simulations reveal preferential binding to cytochrome P450 enzymes (binding energy: -9.2 kcal/mol) via hydrophobic interactions with the dichlorophenyl group.

- MD Simulations : GROMACS-based 100-ns trajectories show stable hydrogen bonding between the nitrile and His479 in CYP3A4 .

Methodological Insight : Cross-validate docking results with mutagenesis studies (e.g., His479Ala mutation reduces IC₅₀ by 80%) to confirm binding modes .

What are the challenges in scaling up synthesis while maintaining purity?

Basic Research Question

- Byproduct Formation : At scale, dimerization of the furan ring can occur. Mitigate via slow addition of reagents (1–2 hrs) and continuous flow reactors.

- Purification : Replace column chromatography with recrystallization (ethanol/water, 70:30) for cost-effective scaling .

Methodological Insight : Monitor reactions in real-time using in-line FTIR to detect intermediates and optimize batch termination .

How does the compound’s electronic structure influence its fluorescence properties?

Advanced Research Question

The conjugated furan-dichlorophenyl system exhibits weak fluorescence (λₑₘ = 450 nm, Φ = 0.15) due to:

- Charge Transfer : Electron withdrawal by Cl and CN groups reduces π-π* transition energy.

- Solvatochromism : Emission shifts to 480 nm in polar solvents (e.g., methanol), confirming intramolecular charge transfer .

Methodological Insight : Use TD-DFT (B3LYP/6-311+G*) to model excited states and compare with experimental UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。